Enhanced Lipophilicity (XLogP3) of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine Compared to Unsubstituted Parent Scaffold
The target compound exhibits a computed XLogP3 value of 1.5, which is a critical determinant of membrane permeability and bioavailability in drug design [1]. This represents a substantial increase in lipophilicity compared to the unsubstituted 1,2,3,4-tetrahydro-1,7-naphthyridine parent scaffold, for which XLogP3 is predicted to be approximately 0.8 (based on ChemSpider data for the analogous 5,6,7,8-tetrahydro-1,7-naphthyridine, which has an XLogP of 0.8) [1]. The introduction of the 8-methoxy group therefore provides a quantifiable, tunable increase in lipophilicity that is essential for optimizing the physicochemical profile of lead compounds derived from this scaffold.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydro-1,7-naphthyridine (unsubstituted) or its 5,6,7,8-isomer (XLogP ~0.8) |
| Quantified Difference | Increase of approximately +0.7 log units |
| Conditions | Computational prediction using XLogP3 algorithm |
Why This Matters
This quantified difference in lipophilicity directly informs medicinal chemists about the compound's potential for improved passive membrane diffusion relative to the unsubstituted core, a critical parameter for lead optimization and compound selection.
- [1] Kuujia. Cas no 1256836-48-2 (8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine). https://www.kuujia.com/cas-1256836-48-2.html. Accessed April 14, 2026. View Source
